molecular formula C22H22N4O2S B2506032 1-(morpholin-4-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butan-1-one CAS No. 688792-85-0

1-(morpholin-4-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butan-1-one

Cat. No.: B2506032
CAS No.: 688792-85-0
M. Wt: 406.5
InChI Key: JHFHUWGRQADCRB-UHFFFAOYSA-N
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Description

1-(morpholin-4-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butan-1-one is a complex organic compound with a unique structure that includes a morpholine ring and a triazatetracyclo heptadeca framework

Preparation Methods

The synthesis of 1-(morpholin-4-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butan-1-one involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the morpholine ring, followed by the construction of the triazatetracyclo heptadeca framework. The final step involves the coupling of these two components under controlled conditions to form the desired compound. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-(morpholin-4-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study biological processes due to its unique structure. In medicine, it has potential applications as a therapeutic agent, although further research is needed to fully understand its effects and mechanisms. Industrial applications may include its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(morpholin-4-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butan-1-one involves its interaction with specific molecular targets and pathways. The morpholine ring and triazatetracyclo heptadeca framework may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar compounds to 1-(morpholin-4-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butan-1-one include other morpholine derivatives and triazatetracyclo compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of 1-(morpholin-4-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0

Properties

IUPAC Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-morpholin-4-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-2-19(21(27)25-11-13-28-14-12-25)29-22-24-16-8-4-3-7-15(16)20-23-17-9-5-6-10-18(17)26(20)22/h3-10,19H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFHUWGRQADCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCOCC1)SC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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